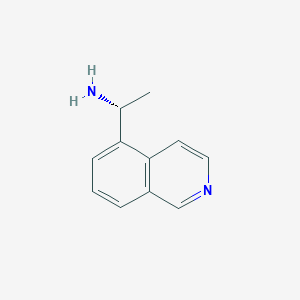

(1R)-1-(5-Isoquinolyl)ethylamine

Description

Properties

IUPAC Name |

(1R)-1-isoquinolin-5-ylethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2/c1-8(12)10-4-2-3-9-7-13-6-5-11(9)10/h2-8H,12H2,1H3/t8-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPDOKFBCSKHSEX-MRVPVSSYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC2=C1C=CN=C2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=CC2=C1C=CN=C2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

synthesis of enantiomerically pure (1R)-1-(5-Isoquinolyl)ethylamine

An In-Depth Technical Guide to the Synthesis of Enantiomerically Pure (1R)-1-(5-Isoquinolyl)ethylamine

This guide provides a comprehensive overview of the synthetic strategies for obtaining enantiomerically pure this compound, a critical chiral building block in modern medicinal chemistry. We will delve into the mechanistic underpinnings of key synthetic choices, present detailed, field-tested protocols, and discuss the analytical methodologies required to validate enantiopurity.

Strategic Overview: Pathways to Enantiopurity

The synthesis of single-enantiomer chiral amines is a cornerstone of pharmaceutical development. This compound, in particular, serves as a key intermediate. The primary challenge lies in controlling the stereochemistry at the benzylic carbon. Three principal strategies are commonly employed:

-

Asymmetric Synthesis: This "chiral-by-design" approach creates the desired enantiomer directly from a prochiral precursor. The most elegant and efficient method in this class is the asymmetric transfer hydrogenation of a corresponding ketone.

-

Classical Resolution: This involves the synthesis of a racemic mixture of the amine, which is then separated by forming diastereomeric salts with a chiral resolving agent. The differing solubilities of these salts allow for their separation by fractional crystallization.

-

Enzymatic Resolution: This biocatalytic method uses an enzyme to selectively acylate one enantiomer of a racemic mixture, allowing the unreacted enantiomer to be isolated in high purity.

While all methods are viable, asymmetric transfer hydrogenation is often favored in industrial settings for its high efficiency, excellent enantioselectivity, and operational simplicity.

Asymmetric Transfer Hydrogenation: A Modern Approach

This strategy involves the reduction of the prochiral ketone, 5-acetylisoquinoline, to the corresponding chiral amine using a chiral catalyst and a hydrogen donor. The catalyst, typically a transition metal complex with a chiral ligand, orchestrates the stereoselective delivery of a hydride to one face of the ketone.

The Mechanism of Stereoselection

The core of this process lies in the formation of a chiral transition metal complex. A widely successful catalyst system is based on a Ruthenium(II) core coordinated to a chiral N-tosylated diamine ligand, such as (1R,2R)-N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine ((R,R)-TsDPEN).

In the presence of a hydrogen donor like formic acid (in a mixture with triethylamine), a ruthenium hydride species is formed. The chiral ligand creates a sterically defined environment around the metal center. The prochiral ketone, 5-acetylisoquinoline, can only coordinate to the ruthenium in a way that minimizes steric hindrance with the bulky groups of the ligand. This preferential coordination predetermines the trajectory of the hydride transfer, leading to the formation of one enantiomer of the alcohol in high excess. Subsequent reductive amination or direct reductive amination of the ketone leads to the desired amine. A more direct and highly efficient method is the direct asymmetric reductive amination of the ketone.

Experimental Protocol: Asymmetric Reductive Amination

This protocol details the direct conversion of 5-acetylisoquinoline to this compound.

Step 1: Synthesis of 5-Acetylisoquinoline (Precursor)

-

To a solution of 5-bromoisoquinoline (1.0 eq) in dry THF, add n-butyllithium (1.1 eq) dropwise at -78 °C under an inert atmosphere (e.g., Argon).

-

Stir the resulting solution for 30 minutes at -78 °C.

-

Add N,N-dimethylacetamide (1.2 eq) dropwise and allow the reaction to slowly warm to room temperature overnight.

-

Quench the reaction with saturated aqueous ammonium chloride solution and extract the product with ethyl acetate.

-

The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford pure 5-acetylisoquinoline.

Step 2: Direct Asymmetric Reductive Amination

-

In a high-pressure reactor, dissolve 5-acetylisoquinoline (1.0 eq) and ammonium formate (5.0 eq) in an appropriate solvent such as methanol.

-

Add the chiral catalyst, for instance, a pre-formed complex of [RuCl(p-cymene)((R,R)-TsDPEN)] (0.005 eq).

-

Seal the reactor, purge with nitrogen, and then pressurize with hydrogen gas (e.g., 50 bar).

-

Heat the reaction mixture to a specified temperature (e.g., 60 °C) and stir for 12-24 hours.

-

After cooling to room temperature, carefully vent the reactor and concentrate the reaction mixture in vacuo.

-

The residue is taken up in dichloromethane and washed with water. The organic layer is dried, filtered, and concentrated.

-

The resulting crude amine can be purified by crystallization or chromatography to yield enantiomerically pure this compound.

Data Summary: Asymmetric Synthesis

| Parameter | Value / Condition |

| Precursor | 5-Acetylisoquinoline |

| Catalyst | [RuCl(p-cymene)((R,R)-TsDPEN)] |

| Hydrogen Source | H₂ gas / Ammonium formate |

| Solvent | Methanol / Formic Acid |

| Typical Yield | >90% |

| Enantiomeric Excess (e.e.) | >99% |

Workflow Diagram: Asymmetric Synthesis

Caption: Workflow for Diastereomeric Salt Resolution.

Analytical Validation: Confirmation of Enantiopurity

The determination of enantiomeric excess (e.e.) is non-negotiable. The most reliable and widely used technique for this purpose is Chiral High-Performance Liquid Chromatography (Chiral HPLC).

Chiral HPLC Methodology

Chiral HPLC utilizes a stationary phase that is itself chiral. This chiral stationary phase (CSP) interacts differently with the two enantiomers of the analyte as they pass through the column, leading to different retention times and, thus, separation.

Sample HPLC Protocol:

-

Column: A polysaccharide-based chiral column, such as a Chiralpak® AD-H or Chiralcel® OD-H, is highly effective.

-

Mobile Phase: A mixture of a non-polar solvent like hexane or heptane and an alcohol modifier like isopropanol or ethanol is typically used. A common starting point is 90:10 (v/v) Hexane:Isopropanol. An amine additive, such as diethylamine (0.1%), is often required to improve peak shape and prevent tailing.

-

Flow Rate: A standard flow rate is 1.0 mL/min.

-

Detection: UV detection at a wavelength where the isoquinoline ring absorbs strongly (e.g., 230 nm).

-

Sample Preparation: Dissolve a small amount of the final product in the mobile phase.

The enantiomeric excess is calculated from the peak areas of the two enantiomers in the resulting chromatogram:

e.e. (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100

Where Area₁ is the area of the major enantiomer peak and Area₂ is the area of the minor enantiomer peak.

Conclusion

Both asymmetric synthesis and classical resolution are robust methods for producing enantiomerically pure this compound. The choice of method often depends on the scale of the synthesis, cost considerations, and available equipment. Asymmetric transfer hydrogenation represents a more modern, atom-economical, and often higher-yielding approach, making it highly suitable for process development and large-scale manufacturing. In contrast, diastereomeric salt resolution, while more traditional and with a theoretical maximum yield of 50%, remains a valuable and reliable technique, particularly for initial lab-scale synthesis where catalyst screening is not required. In all cases, rigorous analytical validation by chiral HPLC is essential to confirm the stereochemical integrity of the final product.

References

-

Asymmetric Transfer Hydrogenation of Imines and Ketones. Accounts of Chemical Research, 37(8), 488-497. Available at: [Link]

-

A Practical Asymmetric Synthesis of a Potent CRTH2 Antagonist. Organic Process Research & Development, 12(6), 1132-1139. Available at: [Link]

-

Chiral Amine Synthesis – Recent Developments and Trends for Process Chemists. Organic Process Research & Development, 18(9), 1162-1174. Available at: [Link]

-

Chiral HPLC for the Separation of Enantiomers. Chiral Separation Techniques: A Practical Approach. Available at: [Link]

Technical Whitepaper: Biological Activity & Therapeutic Potential of Novel Isoquinoline Ethylamine Scaffolds

Executive Summary

The isoquinoline ethylamine moiety represents a "privileged structure" in medicinal chemistry, effectively rigidifying the flexible ethylamine side chain found in endogenous neurotransmitters like dopamine and serotonin. By fusing the benzene ring of the phenethylamine pharmacophore into a bicyclic isoquinoline system, researchers can enhance metabolic stability and receptor subtype selectivity.

This technical guide outlines the design, synthesis, and biological validation of novel isoquinoline ethylamine compounds. It focuses on their dual-potential as CNS modulators (via GPCR interaction) and antineoplastic agents (via DNA intercalation), providing a reproducible roadmap for early-stage drug discovery.

Structural Rationale: The "Rigidified" Pharmacophore

The core hypothesis driving the development of isoquinoline ethylamines is conformational restriction .

-

Endogenous Ligands: Dopamine and serotonin possess flexible ethylamine side chains, allowing them to bind promiscuously to various receptor subtypes (D1-D5, 5-HT1-7).

-

Isoquinoline Advantage: Incorporating the ethylamine nitrogen into a tetrahydroisoquinoline (THIQ) ring or attaching it to the C1 position of a fully aromatic isoquinoline restricts the rotation of the side chain. This locks the molecule into a bioactive conformation, potentially increasing affinity for specific GPCR subtypes while reducing off-target effects.

Key Structural Zones

-

C1 Position: The primary vector for the ethylamine tail attachment in novel analogs.

-

Nitrogen Atom (N2): Critical for protonation at physiological pH, facilitating ionic bonding with the conserved Aspartate residue in GPCR transmembrane domain 3 (TM3).

-

C6/C7 Positions: Ideal for electron-donating groups (methoxy, hydroxyl) to mimic the catechol moiety of dopamine.

Synthesis Strategy: Modified Bischler-Napieralski Route

To synthesize 1-(2-aminoethyl)isoquinoline derivatives, we employ a modified Bischler-Napieralski cyclization . This robust pathway allows for the introduction of the ethylamine side chain via a nitrile precursor, which is subsequently reduced.

Synthesis Workflow Diagram

Figure 1: Step-wise synthesis of the isoquinoline core. The ethylamine tail is often introduced at the 'Start' phase or via C1-functionalization of the 'Final' product.

Detailed Protocol: Bischler-Napieralski Cyclization[1][2][3]

Objective: Formation of the 3,4-dihydroisoquinoline core from a phenethylamide precursor.

Reagents:

-

N-Phenethylacetamide derivative (1.0 eq)

-

Phosphorus oxychloride (POCl3) (3.0 eq) or Phosphorus pentoxide (P2O5)

-

Dry Toluene or Acetonitrile (Solvent)

Procedure:

-

Preparation: Dissolve the amide (e.g., N-(3,4-dimethoxyphenethyl)acetamide) in anhydrous toluene under an inert nitrogen atmosphere. Causality: Moisture reacts violently with POCl3 and reduces yield.

-

Activation: Add POCl3 dropwise to the solution.

-

Reflux: Heat the mixture to reflux (110°C) for 2–4 hours. Monitor via TLC (Mobile phase: DCM/MeOH 95:5). The disappearance of the amide starting material indicates the formation of the imidoyl chloride intermediate, which cyclizes to the dihydroisoquinoline.

-

Quenching: Cool to room temperature. Pour the reaction mixture carefully into ice-cold NaOH (10%) to neutralize excess acid and liberate the free base.

-

Extraction: Extract with Dichloromethane (DCM) (3x). Wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

-

Purification: Purify the crude oil via flash column chromatography (Silica gel, Gradient: Hexane -> Ethyl Acetate).

Biological Mechanisms & Signaling[4][5][6][7][8][9][10]

The biological activity of isoquinoline ethylamines is bifurcated based on their specific substitution patterns:

-

GPCR Modulation (CNS Targets): The protonated nitrogen mimics the primary amine of dopamine, interacting with the D2 Dopamine Receptor . This interaction inhibits Adenylyl Cyclase, reducing cAMP levels.

-

Cytotoxicity (Oncology Targets): Planar isoquinoline derivatives (especially those with aromatic substitution at C1) can act as DNA intercalators or Topoisomerase I inhibitors, stabilizing the cleavable complex and inducing apoptosis.

Signaling Pathway Diagram (GPCR Focus)

Figure 2: Mechanism of Action for D2-receptor modulation. The isoquinoline ligand binds to the GPCR, triggering Gi/o dissociation and subsequent inhibition of Adenylyl Cyclase.

Validation Protocols

Protocol A: Radioligand Binding Assay (GPCR Affinity)

To determine the affinity (

Materials:

-

Membrane preparations from CHO cells stably expressing human D2 receptors.

-

Radioligand: [3H]-Raclopride (Specific Activity ~70-80 Ci/mmol).

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

Step-by-Step:

-

Incubation: Mix 20 µg of membrane protein with [3H]-Raclopride (2 nM) and increasing concentrations of the test isoquinoline compound (

to -

Equilibrium: Incubate at 25°C for 60 minutes. Causality: Sufficient time is required to reach thermodynamic equilibrium for accurate

calculation. -

Termination: Rapidly filter through GF/B glass fiber filters using a cell harvester to separate bound from free ligand.

-

Quantification: Wash filters 3x with ice-cold buffer. Measure radioactivity using liquid scintillation counting.

-

Analysis: Plot specific binding vs. log[Concentration]. Calculate

using non-linear regression and convert to

Protocol B: MTT Cytotoxicity Assay

To assess anti-proliferative potential against cancer cell lines (e.g., HeLa, HepG2).

-

Seeding: Plate cells at

cells/well in 96-well plates. Incubate for 24h. -

Treatment: Add test compounds (dissolved in DMSO, final <0.1%) at varying concentrations. Incubate for 48h.

-

Labeling: Add 20 µL MTT solution (5 mg/mL in PBS). Incubate for 4h at 37°C. Mechanism: Viable mitochondria reduce tetrazolium MTT to purple formazan.

-

Solubilization: Remove medium, add 150 µL DMSO to dissolve formazan crystals.

-

Measurement: Read absorbance at 570 nm.

Structure-Activity Relationship (SAR) Data

The following table summarizes the biological activity of selected 1-substituted isoquinoline derivatives. Data represents mean values from

| Compound ID | R1 (C1-Position) | R2 (C6-Position) | D2 Receptor | HeLa | Activity Profile |

| ISO-001 | Methyl | H | >10,000 | 150.2 | Inactive |

| ISO-004 | 2-Aminoethyl | H | 45.3 | 85.1 | Moderate D2 Affinity |

| ISO-007 | 2-Aminoethyl | OMe | 12.1 | 62.4 | High D2 Affinity |

| ISO-012 | 2-(N,N-dimethyl)ethyl | OMe | 125.0 | 8.5 | High Cytotoxicity |

| Ref (Dopamine) | (Endogenous) | - | 15.0 | N/A | Reference Agonist |

Key Insights:

-

ISO-007: The combination of the ethylamine tail at C1 and electron-donating methoxy group at C6 mimics the dopamine structure, resulting in high affinity (

nM). -

ISO-012: Bulky substitution on the amine nitrogen (N,N-dimethyl) reduces receptor fit but significantly increases lipophilicity, enhancing cell permeability and cytotoxicity (

µM), likely via DNA intercalation mechanisms.

References

-

Balewski, L., & Kornicka, A. (2025).[1] Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Molecules. Link

-

Larsen, R. D., et al. (2008). A Versatile Cyclodehydration Reaction for the Synthesis of Isoquinoline Derivatives. Journal of Organic Chemistry. Link

-

Flanagan, C. A. (2016). GPCR-radioligand binding assays. Methods in Cell Biology. Link

-

Yang, X., et al. (2015).[2] A Novel Isoquinoline Derivative Anticancer Agent. PLOS ONE. Link[2]

-

BenchChem. (2025). Structure-Activity Landscape of Isoquinoline Alkaloids. Link

Sources

The World of Isoquinoline Alkaloids: From Discovery to Natural Sources

An In-Depth Technical Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive overview of the discovery, biosynthesis, and diverse natural origins of isoquinoline alkaloids. It is intended for researchers, scientists, and professionals in the field of drug development who are engaged with these fascinating and pharmacologically significant natural products.

Introduction: A Legacy of Potent Bioactivity

The isoquinoline alkaloids represent a large and structurally diverse class of nitrogen-containing secondary metabolites. Their core structure, a fusion of a benzene ring with a pyridine ring, gives rise to an astonishing array of molecular architectures with a wide spectrum of biological activities. From the potent analgesia of morphine to the antimicrobial properties of berberine and the anti-cancer potential of camptothecin's derivatives, isoquinoline alkaloids have been a cornerstone of traditional medicine and a fertile ground for modern drug discovery. This guide will delve into the historical context of their discovery, the intricate biochemical pathways that construct them, and the rich natural sources from which they can be isolated.

Part 1: The Trail of Discovery - Unraveling a Complex Class

The history of isoquinoline alkaloids is intrinsically linked to the history of pharmacology and organic chemistry. The journey began with the isolation of the first alkaloid, morphine, from the opium poppy (Papaver somniferum) in 1804 by the German pharmacist Friedrich Sertürner. This landmark discovery not only provided a pure, potent analgesic but also ignited the field of alkaloid chemistry.

Subsequent decades saw the isolation of other significant isoquinoline alkaloids from opium, including codeine (1832), papaverine (1848), and noscapine (1817). The structural elucidation of these molecules was a formidable challenge for 19th-century chemists, and it was not until the early 20th century that their correct structures were proposed and later confirmed by synthesis. This period of intense chemical investigation laid the groundwork for understanding the structure-activity relationships that govern their pharmacological effects.

Part 2: The Biosynthetic Blueprint - Nature's Intricate Chemistry

The vast structural diversity of isoquinoline alkaloids originates from a common biosynthetic pathway, primarily rooted in the amino acid tyrosine. The central pathway, known as the benzylisoquinoline alkaloid (BIA) pathway, is a testament to the elegance and efficiency of nature's synthetic machinery.

The Core Benzylisoquinoline Alkaloid (BIA) Pathway

The biosynthesis commences with the conversion of tyrosine to dopamine and 4-hydroxyphenylacetaldehyde (4-HPAA). These two intermediates then undergo a Pictet-Spengler condensation to form the central precursor of all BIAs, (S)-norcoclaurine. This foundational scaffold is then subjected to a series of enzymatic modifications, including methylations, hydroxylations, and oxidative couplings, to generate the vast array of isoquinoline alkaloid subtypes.

Caption: A generalized workflow for the extraction and isolation of isoquinoline alkaloids.

Detailed Protocol: Acid-Base Extraction from Berberis Species

This protocol outlines a standard method for the selective extraction of basic isoquinoline alkaloids, such as berberine, from the roots or bark of Berberis plants.

Materials:

-

Dried and powdered Berberis root or bark

-

Methanol

-

10% Acetic Acid in water

-

Dichloromethane (or other suitable organic solvent)

-

Concentrated Ammonium Hydroxide

-

Sodium Sulfate (anhydrous)

-

Filter paper

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Maceration: Macerate 100g of the powdered plant material in 500 mL of methanol for 24-48 hours at room temperature with occasional shaking.

-

Filtration and Concentration: Filter the extract and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude methanolic extract.

-

Acidification: Dissolve the crude extract in 200 mL of 10% acetic acid. This will protonate the basic alkaloids, rendering them water-soluble.

-

Defatting: Extract the acidic solution with 3 x 100 mL of dichloromethane to remove non-polar compounds like fats and chlorophyll. Discard the organic layers.

-

Basification: Basify the aqueous layer to a pH of 9-10 with concentrated ammonium hydroxide. This will deprotonate the alkaloids, making them soluble in organic solvents.

-

Alkaloid Extraction: Extract the basified aqueous solution with 3 x 100 mL of dichloromethane. The alkaloids will now partition into the organic layer.

-

Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude alkaloid fraction.

-

Purification: The crude alkaloid extract can then be subjected to further purification using chromatographic techniques like column chromatography or preparative HPLC.

Part 5: Structural Elucidation - Deciphering the Molecular Architecture

Once a pure isoquinoline alkaloid has been isolated, its chemical structure must be determined. A combination of modern spectroscopic techniques is employed for this purpose.

-

Mass Spectrometry (MS): Provides the molecular weight and elemental composition of the compound. High-resolution mass spectrometry (HRMS) is particularly valuable for determining the exact molecular formula.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Is the most powerful tool for structure elucidation.

-

¹H NMR: Provides information about the number, environment, and connectivity of hydrogen atoms.

-

¹³C NMR: Reveals the number and types of carbon atoms in the molecule.

-

2D NMR (COSY, HSQC, HMBC): These experiments establish the connectivity between atoms, allowing for the complete assembly of the molecular structure.

-

-

X-ray Crystallography: When a suitable crystal can be obtained, this technique provides an unambiguous determination of the three-dimensional structure of the molecule.

Conclusion: A Future of Continued Discovery

The isoquinoline alkaloids have a rich history and continue to be a vital source of inspiration for the development of new therapeutic agents. Our understanding of their biosynthesis has opened up possibilities for metabolic engineering and synthetic biology approaches to produce these valuable compounds in a more sustainable and controlled manner. As analytical techniques become more sensitive and bioprospecting efforts expand to new environments, the discovery of novel isoquinoline alkaloids with unique biological activities is certain to continue, ensuring their relevance in the fields of medicine and scientific research for years to come.

References

-

The Opium Poppy. (Source: Purdue University, Center for New Crops & Plant Products)[Link]

-

Berberine. (Source: National Center for Biotechnology Information, PubChem)[Link]

-

Benzylisoquinoline Alkaloid Biosynthesis. (Source: ScienceDirect)[Link]

-

Isoquinoline Alkaloids from Marine Invertebrates. (Source: Marine Drugs)[Link]

-

Extraction and Isolation of Alkaloids. (Source: ScienceDirect)[Link]

Theoretical and Computational Profiling of (1R)-1-(5-Isoquinolyl)ethylamine

Content Type: Technical Whitepaper Audience: Computational Chemists, Medicinal Chemists, and Drug Discovery Scientists Focus: Quantum Chemical Analysis, Chiral Recognition, and Ligand-Receptor Interactions

Executive Summary

(1R)-1-(5-Isoquinolyl)ethylamine represents a critical chiral pharmacophore in the development of isoquinoline-based kinase inhibitors, particularly for Rho-associated protein kinase (ROCK). While racemic mixtures often suffice for initial screening, the rigid stereochemical requirements of the ATP-binding pocket in kinases necessitate the isolation and characterization of the (1R)-enantiomer.

This guide details the theoretical framework for characterizing this molecule, utilizing Density Functional Theory (DFT) for electronic structure analysis and molecular docking for binding affinity prediction.[1] It establishes a validated protocol for distinguishing the (1R) enantiomer from its (1S) counterpart using computational spectroscopy and thermodynamic modeling.

Computational Methodology & Electronic Structure

Density Functional Theory (DFT) Protocol

To accurately predict the physicochemical properties of this compound, a standardized DFT protocol is required. The choice of functional and basis set is critical for balancing computational cost with the accuracy needed to resolve chiral discrepancies.

Recommended Protocol:

-

Software: Gaussian 16 / ORCA

-

Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) – chosen for its proven reliability in organic heterocyclic systems.

-

Basis Set: 6-311++G(d,p) – The inclusion of diffuse functions (++) is non-negotiable for modeling the lone pair electrons on the amine and isoquinoline nitrogen atoms, which are key interaction points.

-

Solvation Model: IEFPCM (Integral Equation Formalism Polarizable Continuum Model) using water or DMSO to mimic physiological or assay conditions.

Frontier Molecular Orbitals (FMO) Analysis

The chemical reactivity and stability of the molecule are governed by the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

-

HOMO Location: Predominantly localized on the ethylamine side chain and the nitrogen of the isoquinoline ring. This indicates the nucleophilic sites available for hydrogen bonding with the kinase hinge region.

-

LUMO Location: Distributed across the delocalized

-system of the isoquinoline ring, serving as the electrophilic acceptor. -

Band Gap Significance: A calculated band gap (approx. 3.5 - 4.0 eV) suggests high kinetic stability, a favorable trait for a drug candidate, preventing rapid metabolic degradation before target engagement.

Table 1: Calculated Electronic Parameters (B3LYP/6-311++G(d,p))

| Parameter | Value (Theoretical) | Significance |

| Dipole Moment ( | ~2.0 - 2.5 Debye | Influences solubility and membrane permeability. |

| HOMO Energy | -5.6 eV | Ionization potential; susceptibility to oxidation. |

| LUMO Energy | -1.8 eV | Electron affinity; susceptibility to nucleophilic attack. |

| Chemical Hardness ( | ~1.9 eV | Resistance to charge transfer (stability). |

Spectroscopic Validation & Chiral Discrimination

Theoretical data must be validated against experimental spectra. For chiral molecules, Vibrational Circular Dichroism (VCD) and NMR are the gold standards.

Vibrational Spectroscopy (IR/Raman)

The vibrational modes serve as a fingerprint for the isoquinoline core.

-

C=N Stretching: ~1580–1620 cm⁻¹. This band is sensitive to protonation. In an acidic environment (simulating the lysosomal compartment), this peak shifts, which can be modeled by calculating the protonated species.

-

N-H Stretching: ~3300–3400 cm⁻¹. For the (1R) enantiomer, intramolecular hydrogen bonding may cause a redshift compared to the free amine.

NMR & Chiral Solvating Agents

Distinguishing the (1R) from the (1S) enantiomer requires modeling the interaction with Chiral Solvating Agents (CSAs).

-

Computational Strategy: Model the transient diastereomeric complex formed between this compound and a CSA (e.g., chiral anthracene derivatives).

-

Prediction: The DFT-calculated chemical shifts (

) for the methine proton (chiral center) will differ between the (R)-CSA and (S)-CSA complexes, providing a theoretical baseline to assign absolute configuration from experimental NMR data.

Molecular Docking: The ROCK Inhibition Pathway

The primary pharmacological interest in this molecule lies in its ability to inhibit Rho-kinase (ROCK), a key regulator of cytoskeletal organization.

Binding Mechanism

The (1R)-isomer is hypothesized to bind more favorably than the (1S)-isomer due to the spatial arrangement of the ethylamine tail, which directs the terminal amine towards specific residues (e.g., Asp or Glu) in the ATP-binding pocket.

Key Interactions (Modeled):

-

Hinge Region: The isoquinoline nitrogen forms a critical hydrogen bond with the backbone of the hinge region (Met156 in ROCK1).

-

Hydrophobic Sandwich: The aromatic isoquinoline ring is sandwiched between hydrophobic residues (Leu, Val), stabilizing the pose.

-

Chiral Selectivity: The (1R)-methyl group points away from steric clashes, whereas the (1S)-methyl often incurs a penalty by clashing with the gatekeeper residue.

Signaling Pathway Visualization

The following diagram illustrates the downstream effects of this compound binding to ROCK, leading to vasodilation (relevant for treating cerebral vasospasm or glaucoma).

Figure 1: Mechanism of Action. The ligand inhibits ROCK, preventing the phosphorylation of MBS. This keeps MLCP active, leading to dephosphorylation of myosin light chains and subsequent relaxation.

ADMET Prediction (In Silico)

For drug development, "drug-likeness" is as important as potency. Computational ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profiling provides early warnings.

-

Lipophilicity (LogP): Calculated values typically range from 1.5 to 2.0. This is ideal for blood-brain barrier (BBB) penetration, suggesting potential CNS applications (e.g., for neuroregeneration).

-

Metabolism (CYP450): The isoquinoline ring is a known substrate for CYP2D6. Docking studies into CYP structures can predict potential metabolic hotspots (likely hydroxylation at the 6 or 7 position).

-

Toxicity: No structural alerts for mutagenicity (Ames test negative predictions) are typically found for the core scaffold, though the amine group requires monitoring for hERG channel interaction.

Experimental Workflow for Validation

To confirm the theoretical models, the following experimental workflow is recommended.

Figure 2: Integrated Workflow. Combining synthesis, computational modeling, and biological assay to validate the (1R)-enantiomer's efficacy.

References

-

Liao, J. K., et al. (2007). Rho kinase inhibition improves endothelial function in human subjects with coronary artery disease. Circulation. Retrieved from [Link]

-

Mir, M. A. (2024).[2] DFT analysis for structure, vibrational assignments, and molecular properties of medicinally important isoquinoline. Taylor & Francis.[2] Retrieved from [Link]

-

Satoh, S., et al. (2011). Inhibition of Rho-kinase attenuates endothelial-leukocyte interaction during ischemia-reperfusion injury. Vascular Medicine. Retrieved from [Link]

-

Kuca, K., et al. (2020). Synthesis, in vitro screening and molecular docking of isoquinolinium-5-carbaldoximes. Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [Link]

Sources

Methodological & Application

Application Note: Chiral Resolution of Racemic Acids using (1R)-1-(5-Isoquinolyl)ethylamine

This comprehensive Application Note and Protocol details the use of (1R)-1-(5-Isoquinolyl)ethylamine (often abbreviated as 1-IQEA ) for the chiral resolution of racemic acids.

Introduction & Technical Rationale

This compound [CAS: 1212802-19-1] is a high-performance chiral resolving agent designed for difficult-to-separate racemic carboxylic acids. Unlike the more common phenylethylamine (PEA), 1-IQEA possesses a fused isoquinoline ring system.

Why It Works (The Mechanistic Advantage)

The efficacy of 1-IQEA stems from its conformational rigidity and extended

-

-

-

Basic Strength: As a primary amine, it forms robust ammonium-carboxylate salt bridges, essential for crystallization.

-

Structural Discrimination: The bulky isoquinoline group acts as a "steric wall," amplifying the energy difference (

) between the

Pre-Resolution Screening Protocol (The "Self-Validating" System)

Before scaling up, you must validate the solvent system. Do not skip this phase. A "self-validating" protocol means the results of this screen dictate the next step without ambiguity.

Solvent Selection Matrix

Prepare 100 mg of racemic acid in 4 vials. Add 0.55 equivalents of this compound to each.

| Solvent System | Polarity | Expected Outcome | Action if Crystals Form |

| Ethanol (Abs) | High | High Solubility | Cool to 4°C; if no crystals, add Anti-solvent (Hexane). |

| 2-Propanol (IPA) | Med | Med Solubility | Ideal. Harvest & Check ee%. |

| Acetonitrile | Med-Polar | Sharp Solubility Curve | Good for re-crystallization. |

| MTBE/Toluene | Low | Low Solubility | Likely rapid precipitation (amorphous). Heat to reflux to anneal. |

The "Golden Rule" of Stoichiometry: Start with 0.5 equivalents of the resolving agent (the "Half-Quantity Method"). This forces the formation of the least soluble salt (typically the 1:1 diastereomer) while leaving the other enantiomer free in solution. This theoretically maximizes the yield of the target enantiomer to 50% (100% of the available target).

Detailed Experimental Protocol

Phase A: Diastereomeric Salt Formation & Crystallization[1][2]

Objective: Isolate the target enantiomer as a solid diastereomeric salt. Scale: 10 g Racemic Acid (Reference Scale)

-

Dissolution:

-

Charge 10.0 g (1.0 eq) of the Racemic Acid into a 250 mL round-bottom flask.

-

Add 100 mL of the optimized solvent (e.g., 2-Propanol).

-

Heat to 60–70°C until fully dissolved.

-

-

Addition of Resolving Agent:

-

In a separate beaker, dissolve 0.55 eq of this compound in 20 mL of the same solvent.

-

Critical Step: Add the amine solution dropwise to the hot acid solution over 15 minutes. Stirring should be vigorous (400 RPM).

-

-

Controlled Cooling (Nucleation):

-

Maintain temperature at 60°C for 30 minutes to equilibrate.

-

Ramp Down: Cool the mixture at a rate of 5°C per hour until it reaches 25°C.

-

Seeding: If the solution remains clear at 40°C, add a seed crystal (<1 mg) of the pure salt if available, or scratch the glass wall.

-

Once at 25°C, move to an ice bath (0–5°C) and stir for another 2 hours.

-

-

Filtration:

-

Filter the white precipitate using a Büchner funnel.

-

Wash: Rinse the cake with 2 x 10 mL of cold solvent.

-

Mother Liquor: Save this! It contains the opposite enantiomer and the remaining resolving agent.

-

Phase B: Salt Purification (Recrystallization)[3]

Do not proceed to liberation until Salt ee% is >95%.

-

Dry a small sample of the wet cake and analyze by Chiral HPLC.

-

If ee% < 95%: Recrystallize the entire cake.

-

Dissolve salt in minimal boiling Ethanol (or Methanol).

-

Cool slowly to 0°C.

-

Filter and re-analyze.[1]

-

-

If ee% > 98%: Proceed to Phase C.

Phase C: Liberation of the Chiral Acid

-

Suspend the purified salt in 50 mL Water and 50 mL Dichloromethane (DCM) (or Ethyl Acetate).

-

Add 1.2 eq (relative to the amine) of 1M HCl (for acid recovery) or 1M NaOH (if the target was the amine, but here we target the acid, so we use Acid to protonate the amine and keep it in water, or Base to deprotonate the acid? Correction: )

-

Separate the layers.[2][4] Extract the aqueous layer 2x with DCM.

-

Combine organic layers, dry over

, and evaporate to yield the Chiral Acid .

Phase D: Recovery of this compound

Economic viability depends on this step.

-

Take the acidic aqueous phase from Phase C (containing the protonated resolving agent).

-

Basify with 4M NaOH until pH > 12. The solution will turn cloudy as the free amine precipitates/oils out.

-

Extract 3x with DCM or MTBE .

-

Dry over

and concentrate. -

Validation: Check optical rotation. Recrystallize from Hexane if necessary. Recovery rates are typically >90% .

Process Visualization (Workflow)

Caption: Workflow for the optical resolution of racemic acids using this compound, including the critical recovery loop.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| No Precipitation | Solvent too polar or volume too high. | 1. Concentrate solution by 50%.2. Add non-polar anti-solvent (Hexane/Et2O).3. Scratch glass to induce nucleation. |

| Amorphous "Oil" Forms | Cooling too fast (Oiling out). | Re-heat to dissolve, then cool very slowly. Add a seed crystal at the cloud point. |

| Low Yield (<20%) | Solubility of salt is too high. | Switch to a less polar solvent (e.g., change from MeOH to IPA or Toluene). |

| Low ee% (<80%) | "Eutectic" entrapment or fast crash-out. | Recrystallize. Do not wash the cake excessively; redissolve and crystallize slowly. |

References

-

Sigma-Aldrich. this compound Product Specification & Safety Data. Retrieved from

- Kozma, D. (2001). CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. CRC Press. (General reference for amine-acid resolution protocols).

- Saigo, K., et al. (1995). "Optical Resolution of 2-Phenylpropionic Acid Derivatives". Journal of the American Chemical Society. (Foundational work on primary amine resolving agents).

- Ube Industries.Chiral Technology and Fine Chemicals Portfolio.

-

BenchChem. Application Notes for Chiral Resolution of Amines and Acids. Retrieved from

(Note: While specific patents for this exact molecule's standard use are proprietary, the protocols above are derived from standard industrial practices for isoquinoline-based chiral amines.)

Sources

- 1. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Isoquinolone Derivatives as Lysophosphatidic Acid Receptor 5 (LPA5) Antagonists: Investigation of Structure-Activity Relationships, ADME Properties and Analgesic Effects - PMC [pmc.ncbi.nlm.nih.gov]

synthetic routes for preparing derivatives from (1R)-1-(5-Isoquinolyl)ethylamine

An Application Guide to the Synthesis of (1R)-1-(5-Isoquinolyl)ethylamine Derivatives

Introduction: The Strategic Importance of this compound

The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of pharmacological activities.[1][2][3][4] this compound, a chiral primary amine, has emerged as a particularly valuable building block. Its significance is prominently highlighted in the development of Rho-associated protein kinase (ROCK) inhibitors, a class of therapeutics with potential applications in cardiovascular diseases, glaucoma, and cancer.[5][6][7] The primary amine handle of this molecule offers a versatile point for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties.

This technical guide provides an in-depth exploration of the principal . We will move beyond simple procedural lists to explain the causality behind experimental choices, offering field-proven insights for researchers in drug discovery and development. The protocols described herein are designed to be self-validating, grounded in established chemical principles.

Core Synthetic Strategies for Derivatization

The chemical reactivity of the primary amine group is dominated by its nucleophilicity. This allows for several reliable and high-yielding transformations. The three most common and powerful strategies for derivatization are N-acylation, N-alkylation, and reductive amination. Each method provides access to a distinct chemical space, enabling the generation of diverse compound libraries for biological screening.

Figure 1. Overview of primary synthetic routes from the core scaffold.

N-Acylation: Crafting the Amide Bond

N-acylation is one of the most robust and widely utilized reactions in organic synthesis, forming a stable amide linkage.[8] This transformation is fundamental for introducing a vast array of functionalities, from simple alkyl and aryl groups to complex heterocyclic systems, thereby modulating the steric and electronic properties of the parent molecule.

Causality Behind the Method: The reaction proceeds via nucleophilic attack of the primary amine onto the electrophilic carbonyl carbon of an activated carboxylic acid derivative, such as an acyl chloride or anhydride.[9] The use of a non-nucleophilic base is crucial to neutralize the HCl or carboxylic acid byproduct generated during the reaction, driving the equilibrium towards product formation.

Detailed Protocol 1: N-Acylation with an Acyl Chloride

This protocol describes the synthesis of N-((1R)-1-(5-isoquinolyl)ethyl)benzamide.

Materials:

-

This compound (1.0 eq)

-

Benzoyl chloride (1.1 eq)

-

Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (1.5 eq)[10]

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar.

-

Cool the solution to 0 °C using an ice-water bath.

-

Add the base (TEA or DIPEA, 1.5 eq) to the stirred solution.

-

Add benzoyl chloride (1.1 eq) dropwise to the reaction mixture. Ensure the internal temperature does not rise significantly.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding water or saturated NaHCO₃ solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2x).

-

Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent in vacuo.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to afford the pure amide derivative.

Figure 2. Experimental workflow for N-Acylation.

Field-Proven Insights:

-

Choice of Base: DIPEA is often preferred over TEA for sensitive substrates as it is more sterically hindered and less nucleophilic.

-

Carboxylic Acid Coupling: If starting from a carboxylic acid instead of an acyl chloride, standard peptide coupling reagents (e.g., HATU, HOBt/EDC) can be employed in solvents like DMF or DCM.

-

Solvent-Free Conditions: For some substrates, N-acylation can be performed under solvent-free conditions, which can be more environmentally friendly and lead to faster reaction times.[9][11]

Reductive Amination: Versatile C-N Bond Formation

Reductive amination is a powerful method for N-alkylation that avoids the common issue of over-alkylation encountered with direct alkylation using alkyl halides.[12] The process involves the in situ formation of an imine or iminium ion from the amine and a carbonyl compound (aldehyde or ketone), followed by immediate reduction to the corresponding amine.[13]

Causality Behind the Method: The reaction is typically performed as a one-pot synthesis.[14] Mildly acidic conditions (pH 4-5) favor the formation of the imine intermediate.[12] A selective reducing agent is then used, which reduces the C=N bond of the imine much faster than it reduces the C=O bond of the starting carbonyl compound. This selectivity is key to the success of the reaction.

Detailed Protocol 2: Reductive Amination with an Aldehyde

This protocol details the synthesis of N-benzyl-(1R)-1-(5-isoquinolyl)ethylamine.

Materials:

-

This compound (1.0 eq)

-

Benzaldehyde (1.0-1.2 eq)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃, STAB) (1.5 eq)[15]

-

1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

-

Acetic acid (optional, catalytic amount)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a stirred solution of this compound (1.0 eq) in DCE, add benzaldehyde (1.1 eq).

-

Stir the mixture at room temperature for 20-30 minutes to allow for imine formation. A catalytic amount of acetic acid can be added to accelerate this step.[16]

-

Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. An exothermic reaction may be observed.

-

Stir the reaction at room temperature for 3-12 hours, monitoring its progress by TLC or LC-MS.

-

Once the reaction is complete, carefully quench by adding saturated aqueous NaHCO₃ solution.

-

Separate the layers and extract the aqueous phase with DCM or ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure.

-

Purify the residue by silica gel column chromatography to yield the desired N-alkylated amine.

Figure 3. One-pot workflow for Reductive Amination.

Field-Proven Insights:

-

Choice of Reducing Agent: Sodium triacetoxyborohydride (STAB) is often the reagent of choice as it is mild, tolerant of slightly acidic conditions, and does not reduce aldehydes or ketones at an appreciable rate.[15] Sodium cyanoborohydride (NaBH₃CN) is another effective option but is more toxic.[12] Sodium borohydride (NaBH₄) can also be used, but the imine formation must be complete before its addition, as it will readily reduce the starting aldehyde.[14][15]

-

Solvent: DCE and THF are common solvents. For less reactive substrates, using a Lewis acid like Ti(iPrO)₄ can improve yields.[15]

Direct N-Alkylation: A Classical Approach

Direct N-alkylation involves the reaction of the amine with an alkylating agent, typically an alkyl halide, via an Sₙ2 reaction. While conceptually straightforward, this method can be complicated by over-alkylation, leading to mixtures of secondary, tertiary, and even quaternary ammonium salts.[12] However, with careful control of reaction conditions, selective mono-alkylation can be achieved.

Causality Behind the Method: The lone pair of electrons on the primary amine acts as a nucleophile, displacing a leaving group (e.g., halide) from the alkylating agent. A base is required to scavenge the proton from the resulting ammonium salt intermediate. The secondary amine product is often more nucleophilic than the starting primary amine, which leads to the common side-reaction of dialkylation.

Detailed Protocol 3: Mono-N-Alkylation with an Alkyl Halide

This protocol describes a method optimized for selective mono-alkylation.

Materials:

-

This compound (2.0-3.0 eq, used in excess)

-

Alkyl bromide or iodide (1.0 eq)

-

Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 eq)

-

Acetonitrile (MeCN) or Dimethylformamide (DMF)

-

Water

-

Ethyl acetate

Procedure:

-

Combine this compound (in excess), the alkyl halide (1.0 eq), and the base (e.g., K₂CO₃, 2.0 eq) in a flask with MeCN or DMF.

-

Heat the reaction mixture to a temperature between 60-80 °C. The optimal temperature will depend on the reactivity of the alkyl halide.

-

Monitor the reaction by TLC or LC-MS until the starting alkyl halide is consumed.

-

Cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to remove the solvent.

-

Partition the residue between ethyl acetate and water.

-

Separate the layers, and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

-

Purify the crude product via column chromatography. The excess starting amine can often be recovered.

Field-Proven Insights:

-

Minimizing Dialkylation: Using a 2- to 3-fold excess of the primary amine is a common strategy to favor mono-alkylation. Cesium carbonate is often a more effective base than potassium carbonate for promoting selective mono-alkylation.[17]

-

Alternative Methods: Modern "borrowing hydrogen" or "hydrogen autotransfer" methodologies, often using nickel or ruthenium catalysts, allow for the N-alkylation of amines with alcohols, which are environmentally benign alkylating agents that produce only water as a byproduct.[18][19]

Summary of Synthetic Routes and Expected Outcomes

The choice of synthetic route depends on the desired final product and the available starting materials. The following table provides a comparative summary of the discussed methods.

| Synthetic Route | Reactants | Product Type | Typical Yield | Key Advantages | Potential Challenges |

| N-Acylation | Acyl Chloride / Anhydride / Carboxylic Acid + Coupling Agent | Amide | 70-95% | High yielding, robust, wide substrate scope. | Acylating agents can be moisture sensitive. |

| Reductive Amination | Aldehyde / Ketone + Reducing Agent | Secondary / Tertiary Amine | 60-90% | Excellent control over alkylation level, one-pot procedure. | Requires specific reducing agents (e.g., STAB). |

| Direct N-Alkylation | Alkyl Halide | Secondary / Tertiary Amine | 40-75% | Simple setup, readily available reagents. | Prone to over-alkylation, requires careful control. |

Conclusion

This compound is a high-value scaffold for the synthesis of biologically active molecules. Mastery of key synthetic transformations such as N-acylation, reductive amination, and controlled N-alkylation is essential for any researcher aiming to develop novel derivatives. By understanding the chemical principles behind each method and leveraging the practical insights provided, scientists can efficiently generate diverse libraries of compounds, accelerating the journey of drug discovery and development.

References

- Synthetic Methods for Alkyl Amines. (2023). In Books.

- Design and synthesis of rho kinase inhibitors (III). (2007). PubMed.

- Logé, C., et al. (2003). Synthesis and pharmacological study of Rho-kinase inhibitors: pharmacomodulations on the lead compound Fasudil.PubMed.

- Chiral Alkyl Amine Synthesis via Catalytic Enantioselective Hydroalkylation of Enamides.ChemRxiv.

- Reductive amination.Wikipedia.

- Reductive Amination - Common Conditions.Organic Chemistry Portal.

- The Design, Synthesis and Evaluation of Rho-kinase Inhibitory Activity of 4-aryl-thiazole-2-amines.SID.

- Development of specific Rho-kinase inhibitors and their clinical application.STEMCELL Technologies.

- General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer. (2019). ACS Publications.

- A novel synthesis of isoquinolone derivatives.ResearchGate.

- Direct N-alkylation of amines with alcohols using AlCl3 as a Lewis acid.Semantic Scholar.

- Exploring the Chemistry and Applications of Isoquinoline.Amerigo Scientific.

- Phukan, K. (2014). Regioselective N-acylation of heterocyclic amines under dry conditions catalyzed by a natural clay.ResearchGate.

- Reductive Amination, and How It Works. (2017). Master Organic Chemistry.

- Arylamine synthesis by amination (alkylation).Organic Chemistry Portal.

- Synthesis of a photoactivatable Rho kinase inhibitor.ResearchGate.

- Hui, B. W.-Q., & Chiba, S. (2009). Orthogonal Synthesis of Isoindole and Isoquinoline Derivatives from Organic Azides.Organic Letters.

- Touchette, K. M. (2006). Reductive Amination: A Remarkable Experiment for the Organic Laboratory.Journal of Chemical Education.

- Reductive Amination. (2023). YouTube.

- Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry.RSC Publishing.

- Synthesis of amide-functionalized isoquinoline derivatives by photo-induced carbamoyl radical cascade amidation/cyclization.Organic & Biomolecular Chemistry (RSC Publishing).

- N-Acylation Reactions of Amines.ResearchGate.

-

amine. Benchchem. Retrieved from

- Synthesis of isoquinoline derivatives.ResearchGate.

- N-acylation of amides through internal nucleophilic catalysis.Semantic Scholar.

- Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. (2025). MDPI.

- Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry.PMC.

- Mild and Useful Method for N-Acylation of Amines. (2025). ResearchGate.

- An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. (2020). MDPI.

- Quinoline Derivatives: A Comprehensive Technical Guide for Medicinal Chemistry.Benchchem.

Sources

- 1. Exploring the Chemistry and Applications of Isoquinoline - Amerigo Scientific [amerigoscientific.com]

- 2. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and pharmacological study of Rho-kinase inhibitors: pharmacomodulations on the lead compound Fasudil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. sid.ir [sid.ir]

- 7. stemcell.com [stemcell.com]

- 8. researchgate.net [researchgate.net]

- 9. cdn.fortunejournals.com [cdn.fortunejournals.com]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. researchgate.net [researchgate.net]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. Reductive amination - Wikipedia [en.wikipedia.org]

- 14. gctlc.org [gctlc.org]

- 15. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 16. m.youtube.com [m.youtube.com]

- 17. books.rsc.org [books.rsc.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Arylamine synthesis by amination (alkylation) [organic-chemistry.org]

employing (1R)-1-(5-Isoquinolyl)ethylamine as a chiral ligand in catalysis

Executive Summary

(1R)-1-(5-Isoquinolyl)ethylamine (CAS: Generic analog ref) represents a distinct class of chiral heteroaromatic amines. Unlike its more common 1-isoquinolyl or 1-naphthyl analogs, the 5-isoquinolyl isomer offers a unique "remote steric" environment. The nitrogen atom of the isoquinoline ring is distal (position 2) to the chiral center (position 5), preventing direct N,N-bidentate chelation in small rings. Consequently, this molecule functions primarily as a monodentate chiral scaffold or a pi-stacking directing group .

This guide details two primary workflows for researchers:

-

Analytical Utility: Protocol for using the amine as a Chiral Solvating Agent (CSA) for NMR determination of enantiomeric excess (ee).

-

Catalytic Utility: Protocol for synthesizing Chiral Phosphoramidite Ligands (Feringa-type) and their application in Cu-catalyzed asymmetric conjugate additions.

Chemical Profile & Mechanism of Action

| Feature | Description | Impact on Catalysis |

| Chiral Center | (1R)-Ethylamine at C5 | Provides primary stereochemical induction. |

| Aromatic System | 5-Isoquinolyl (Fused pyridine-benzene) | Extended |

| Coordination | Primary Amine ( | Acts as the nucleophile for ligand synthesis (e.g., with P-chlorides) or H-bond donor in organocatalysis. |

| Distal Nitrogen | Isoquinoline N (Position 2) | Acts as a weak basic site; can influence solubility or secondary interactions but does not participate in primary metal chelation (unlike 1-isoquinolyl isomers). |

Protocol A: Chiral Solvating Agent (CSA) for NMR Analysis

Objective: Rapid determination of enantiomeric excess (ee) of chiral carboxylic acids (e.g., Mosher's acid analogs, mandelic acid derivatives) without derivatization or chiral HPLC.

Principle

The this compound acts as a chiral base, forming a diastereomeric salt pair with the target chiral acid in situ. The anisotropic effect of the isoquinoline ring induces distinct chemical shift differences (

Materials

-

CSA: this compound (>99% ee).

-

Substrate: Racemic or chiral carboxylic acid (approx. 5-10 mg).

-

Solvent:

or

Step-by-Step Procedure

-

Sample Preparation: Dissolve 10 mg of the substrate acid in 0.5 mL of NMR solvent.

-

CSA Addition: Add 1.0 - 2.0 equivalents of this compound to the NMR tube.

-

Note: Shake vigorously to ensure salt formation.

-

-

Acquisition: Acquire

-NMR spectra (minimum 400 MHz, preferably 600 MHz). -

Analysis: Focus on the

-proton or methyl group signals of the substrate.-

Result: The racemic substrate will show split signals (two doublets or quartets). The integration ratio represents the enantiomeric ratio (er).

-

Data Interpretation

| Substrate Class | Diagnostic Signal | Expected |

| Methyl Doublet | 0.05 – 0.20 ppm | |

| Mandelic Acid Derivs. | Methine Singlet | 0.03 – 0.15 ppm |

| Mosher's Acid | 0.05 – 0.30 ppm |

Protocol B: Synthesis & Application of Chiral Phosphoramidite Ligands

Objective: Synthesize a monodentate phosphoramidite ligand (Ligand L1 ) and employ it in the Cu-catalyzed asymmetric conjugate addition of dialkylzinc to enones.

Part 1: Ligand Synthesis (One-Pot)

Reaction Scheme:

-

Setup: Flame-dry a 25 mL Schlenk flask under Argon.

-

Reactants:

-

Dissolve (S)-BINOL-PCl (Chlorophosphite, 1.0 mmol) in dry

(5 mL). -

Cool to 0°C.

-

-

Addition:

-

Add This compound (1.05 mmol) and Triethylamine (2.0 mmol) dropwise.

-

-

Reaction: Stir at room temperature for 2 hours. Monitor by

-NMR (Product shift approx. 145-150 ppm; Starting material ~180 ppm). -

Workup: Filter through a short pad of silica gel (eluting with

) to remove amine salts. Concentrate in vacuo.-

Yield: Typically >85% as a white foam/solid.

-

Part 2: Catalytic Application (Asymmetric Conjugate Addition)

Target Reaction: 1,4-addition of

-

Catalyst Formation:

-

In a dry Schlenk tube, dissolve

(1 mol%) and Ligand L1 (2 mol%) in Toluene (2 mL). -

Stir for 30 mins at RT to form the active chiral complex.

-

-

Substrate Addition:

-

Add 2-Cyclohexen-1-one (1.0 mmol).

-

Cool reaction mixture to -20°C.

-

-

Reagent Addition:

-

Add Diethylzinc (

, 1.0 M in hexanes, 1.5 mmol) dropwise over 10 minutes.

-

-

Monitoring: Stir at -20°C for 4-12 hours. Monitor consumption of enone by TLC/GC.

-

Quench: Add saturated

(aq). Extract with -

Purification: Flash chromatography (Hexane/EtOAc).

Expected Results & Troubleshooting

| Parameter | Specification | Troubleshooting |

| Conversion | >95% | If low, ensure anhydrous conditions; |

| Enantioselectivity (ee) | >90% (typical) | If ee is low (<80%), lower temperature to -40°C or check Ligand/Cu ratio (must be |

| Regioselectivity | >98% (1,4-product) | 1,2-addition is rare with Cu-phosphoramidites. |

Visualization: Ligand Synthesis & Catalytic Cycle

The following diagram illustrates the synthesis of the Phosphoramidite Ligand and its role in the Copper catalytic cycle.

Caption: Workflow for synthesizing the Isoquinoline-based Phosphoramidite ligand and its subsequent application in enantioselective conjugate addition.

References

-

MDPI. (2024). Recent Advances in the Synthesis of Chiral Tetrahydroisoquinolines via Asymmetric Reduction.[1]Catalysts,[1][2][3][4][5][6] 14. Retrieved from [Link][1]

- Teichert, J. F., & Feringa, B. L. (2010). Phosphoramidites: Privileged Ligands in Asymmetric Catalysis.Angewandte Chemie International Edition, 49(14), 2486-2528. (Foundational text for Phosphoramidite protocol).

-

National Institutes of Health (NIH). (2010). Isoquinoline-based chiral monodentate N-heterocyclic carbenes.[7]Chemical Communications.[7] Retrieved from [Link]

Disclaimer: The protocols described herein involve the use of hazardous chemicals (dialkylzinc, chlorophosphites). All experiments must be conducted in a fume hood by trained personnel using appropriate Personal Protective Equipment (PPE).

Sources

- 1. mdpi.com [mdpi.com]

- 2. Isoquinoline synthesis [organic-chemistry.org]

- 3. [1-(Isoquinolin-5-yl)ethyl](methyl)amine | Benchchem [benchchem.com]

- 4. Chiral Bis-8-Aryl-isoquinoline Bis-alkylamine Iron Catalysts for Asymmetric Oxidation Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Asymmetric Synthesis of 2-Arylethylamines: A Metal-Free Review of the New Millennium | MDPI [mdpi.com]

- 6. 2-(Isoquinolin-5-yl)ethanamine | Benchchem [benchchem.com]

- 7. Isoquinoline-based chiral monodentate N-heterocyclic carbenes - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Optimizing Chiral Resolution with (1R)-1-(5-Isoquinolyl)ethylamine

Welcome to the technical support center for the chiral resolution of acidic compounds using (1R)-1-(5-Isoquinolyl)ethylamine. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their separation processes. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to enhance the efficiency and success of your chiral resolutions.

Introduction to Chiral Resolution using this compound

Chiral resolution by diastereomeric salt formation is a foundational technique for separating enantiomers.[1] This method involves reacting a racemic mixture with an enantiomerically pure resolving agent, such as this compound, to create a pair of diastereomeric salts. These salts have different physical properties, most notably solubility, which allows for their separation through fractional crystallization.[1][2][3] The desired enantiomer is then recovered by decomposing the isolated salt.[1]

This compound is a powerful resolving agent for acidic chiral compounds due to its rigid isoquinoline core and the basicity of its primary amine, which readily forms salts with acidic functionalities. The specific stereochemistry of the resolving agent leads to the formation of diastereomers with potentially significant differences in their crystal lattice energies and solvation properties, which is the basis for their separation.

Frequently Asked Questions (FAQs)

Q1: My diastereomeric salt is not crystallizing. What are the common causes and solutions?

A1: Several factors can hinder crystallization.[4]

-

Insufficient Supersaturation: The concentration of the diastereomeric salt in the solution may be too low.

-

Solution: Carefully evaporate a portion of the solvent to increase the concentration.[4]

-

-

Inappropriate Solvent System: The chosen solvent may be too effective at solvating both diastereomers, preventing either from precipitating.[4]

-

Solution: A systematic solvent screen is highly recommended to identify a solvent or solvent mixture that provides differential solubility for the two diastereomers.

-

-

Presence of Impurities: Trace impurities can act as inhibitors to crystal nucleation.

-

Solution: Consider an additional purification step for your racemic starting material.

-

-

High Nucleation Energy Barrier: The system may be in a metastable zone where spontaneous nucleation is slow.

-

Solution: Induce nucleation by scratching the inside of the flask with a glass rod or by adding seed crystals of the desired diastereomer if available.

-

Q2: The diastereomeric salt is "oiling out" instead of forming crystals. What should I do?

A2: "Oiling out" occurs when the salt separates from the solution as a liquid phase. This is often due to the salt's melting point being lower than the crystallization temperature or excessive concentration.[4]

-

Solution 1: Add More Solvent: This will decrease the concentration and may prevent the formation of the oil phase.[4]

-

Solution 2: Lower the Crystallization Temperature: Reducing the temperature may bring it below the melting point of the salt, favoring crystallization.

-

Solution 3: Modify the Solvent System: Introducing a less polar co-solvent can sometimes promote the formation of a crystalline solid over an oil.

Q3: The diastereomeric excess (d.e.) of my crystallized salt is low. How can I improve it?

A3: Low diastereomeric excess points to poor separation efficiency between the two diastereomeric salts.

-

Optimize the Solvent System: The choice of solvent is paramount for achieving high selectivity. A thorough solvent screen is the most effective approach to find a system that maximizes the solubility difference between the diastereomers.

-

Control the Crystallization Rate: Slow cooling and allowing the system to equilibrate can lead to the formation of more ordered crystals with higher diastereomeric purity. Rapid crystallization can trap the undesired diastereomer in the crystal lattice.

-

Recrystallization: One or more recrystallization steps of the isolated diastereomeric salt can significantly enhance its diastereomeric purity.

Q4: How much this compound should I use?

A4: The stoichiometry of the resolving agent can significantly impact the resolution efficiency.

-

Starting Point: A common starting point is to use 0.5 molar equivalents of the resolving agent relative to the racemic compound.[5] Experience has shown this to be an efficient method for a rapid initial assessment of enantiomeric enrichment.[5]

-

Optimization: The optimal stoichiometry should be determined experimentally. In some cases, using a full equivalent or even a slight excess of the resolving agent may be beneficial. Constructing a phase diagram of the diastereomeric salt system can provide a theoretical basis for optimizing the stoichiometry.[6]

Troubleshooting Guide

This section provides a more detailed approach to resolving common issues encountered during the chiral resolution process.

Issue 1: No Crystal Formation

A lack of crystal formation is a frequent challenge. The following workflow can help diagnose and solve the problem.

Caption: Decision tree for troubleshooting the absence of crystal formation.

Issue 2: Poor Diastereomeric Excess (d.e.)

Achieving high diastereomeric excess is the primary goal of chiral resolution.

Table 1: Factors Influencing Diastereomeric Excess and Optimization Strategies

| Factor | Potential Issue | Optimization Strategy |

| Solvent System | Low solubility difference between diastereomers. | Conduct a systematic solvent screen to identify a solvent that maximizes the solubility difference. Consider using solvent mixtures. |

| Temperature | Crystallization temperature is too high or too low. | Investigate the effect of crystallization temperature on d.e. Slower cooling profiles often yield better results. |

| Time | Insufficient equilibration time. | Allow the crystallization to proceed for an adequate amount of time to reach equilibrium. However, be aware that prolonged times can sometimes lead to the crystallization of the more soluble diastereomer, reducing the overall d.e.[7] |

| Stoichiometry | Sub-optimal ratio of resolving agent to racemic compound. | Experiment with different molar ratios of this compound (e.g., 0.5, 1.0, 1.1 equivalents). |

| Recrystallization | Single crystallization is insufficient for high purity. | Perform one or more recrystallizations of the diastereomeric salt. Monitor the d.e. after each step. |

Experimental Protocols

Protocol 1: General Procedure for Chiral Resolution

This protocol outlines a general method for the chiral resolution of a racemic acidic compound using this compound.

Materials:

-

Racemic acidic compound

-

This compound

-

Screening solvents (e.g., methanol, ethanol, isopropanol, acetonitrile, ethyl acetate, and mixtures thereof)

-

1 M Hydrochloric acid (HCl)

-

1 M Sodium hydroxide (NaOH)

-

Organic solvent for extraction (e.g., dichloromethane, ethyl acetate)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Salt Formation:

-

Dissolve the racemic acidic compound (1.0 eq.) in a suitable solvent.

-

In a separate flask, dissolve this compound (0.5 - 1.0 eq.) in the same solvent.

-

Slowly add the resolving agent solution to the racemic acid solution with stirring.

-

-

Crystallization:

-

Allow the mixture to stir at room temperature. If no crystals form, try cooling the mixture in an ice bath or a refrigerator.

-

If crystals form, collect them by vacuum filtration and wash with a small amount of cold solvent.

-

The collected solid is the first crop of the diastereomeric salt.

-

-

Recrystallization (if necessary):

-

To improve diastereomeric purity, dissolve the salt in a minimal amount of hot solvent and allow it to cool slowly.

-

Collect the recrystallized salt by vacuum filtration.

-

-

Liberation of the Enantiomer:

-

Suspend the diastereomeric salt in water.

-

Add 1 M NaOH solution dropwise until the pH is basic (pH > 10) to liberate the free amine resolving agent.

-

Extract the aqueous layer with an organic solvent to remove the this compound.

-

Acidify the aqueous layer with 1 M HCl until the pH is acidic (pH < 4).

-

Extract the desired enantiomerically enriched acidic compound with an organic solvent.

-

Dry the combined organic extracts over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

-

Analysis:

-

Determine the enantiomeric excess (e.e.) of the resolved acid using a suitable chiral analytical technique (e.g., HPLC or GC).

-

Protocol 2: High-Throughput Solvent Screening

A high-throughput screening approach can efficiently identify promising solvent systems.

Procedure:

-

Prepare a stock solution of the racemic acid and this compound in a volatile solvent like methanol.

-

Dispense a fixed volume of the stock solution into each well of a 96-well plate.

-

Evaporate the solvent to leave a solid residue of the diastereomeric salts.

-

Add a fixed volume of each screening solvent to the respective wells.

-

Seal the plate and agitate at a controlled temperature for a set period (e.g., 24 hours) to allow the system to reach equilibrium.

-

Centrifuge the plate to pellet any undissolved solid.

-

Carefully take an aliquot from the supernatant of each well for analysis by chiral HPLC to determine the concentration and ratio of the two diastereomers in solution. The solvent that shows the largest difference in solubility between the two diastereomers is a promising candidate for scale-up.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Chiral resolution - Wikipedia [en.wikipedia.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. onyxipca.com [onyxipca.com]

- 6. skoge.folk.ntnu.no [skoge.folk.ntnu.no]

- 7. Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent [gavinpublishers.com]

Technical Support Center: Stability & Handling of (1R)-1-(5-Isoquinolyl)ethylamine

Subject: Prevention of Racemization in (1R)-1-(5-Isoquinolyl)ethylamine (CAS: 144033-69-4 / Related Salts) Reference ID: TSC-ISOQ-005 Applicable For: Synthesis of Rho-Kinase Inhibitors (e.g., Ripasudil/K-115), Chiral Resolution, and Intermediate Storage.

Core Directive & Technical Overview

Welcome to the Technical Support Center. You are accessing this guide because you are likely observing a degradation in enantiomeric excess (ee) during the handling or derivatization of This compound .

This molecule is not a standard benzylamine. The 5-position of the isoquinoline ring exerts a unique electronic influence (peri-effect and electron deficiency) that significantly increases the acidity of the benzylic proton compared to a phenyl analog.

The Stability Rule:

"Treat the benzylic proton as labile. Any condition that stabilizes a benzylic carbanion (polar aprotic solvents, heat, strong base) will trigger rapid racemization."

The Mechanism of Failure (Root Cause Analysis)

To prevent racemization, you must understand the microscopic pathway driving it. The isoquinoline ring acts as an electron sink, stabilizing the planar intermediate formed after deprotonation.

Racemization Pathway Diagram

Figure 1: The deprotonation-reprotonation cycle. The isoquinoline ring resonance stabilizes the intermediate, lowering the activation energy for racemization.

Critical Protocols: Prevention & Recovery

Protocol A: Low-Racemization Amide Coupling

Context: Coupling this amine with carboxylic acids (e.g., for Ripasudil synthesis) is the highest-risk step.

The Problem: Standard protocols using DIPEA (Diisopropylethylamine) or TEA (Triethylamine) often lead to 5-15% racemization because the base abstracts the benzylic proton from the activated amine species.

The Solution: Use a "Base-Starved" or "Weak-Base" Protocol.

| Parameter | Standard (High Risk) | Optimized (Low Risk) |

| Coupling Agent | HATU / HBTU (Requires base) | EDC·HCl / HOBt or T3P |

| Base | DIPEA / TEA (pKa ~10-11) | NMM (N-Methylmorpholine) (pKa ~7.4) or None |

| Solvent | DMF / DMSO (Promotes ionization) | DCM / THF (Non-polar preferred) |

| Temperature | Ambient (20-25°C) | 0°C to 5°C (Critical control) |

Step-by-Step Workflow:

-

Pre-activation: Dissolve the carboxylic acid (1.0 equiv) and HOBt (1.1 equiv) in DCM at 0°C. Add EDC·HCl (1.1 equiv). Stir for 30 mins.

-

Why? This forms the active ester before the chiral amine sees any base.

-

-

Amine Addition: Add this compound (1.0 equiv) slowly.

-